Differential Computational Binding Energy to Survivin Protein vs. LLP3 and LLP9
In a comparative molecular docking study against the survivin protein cavity (PDB ID: 1F3H), LLP6 exhibited a distinct binding energy profile compared to its close structural analogs, LLP3 and LLP9 [1]. While LLP3 and LLP9 demonstrated stronger predicted binding to the cavity (docking scores of -10.8 and -9.7 kcal/mol, respectively), LLP6 showed a moderate binding score of -9.0 kcal/mol [1]. This quantitative difference underscores that the 4-phenyl substitution in LLP6, as opposed to the 3,5-bis(benzyloxy)phenyl group in LLP3 and LLP9, modulates the predicted affinity for the survivin binding site.
| Evidence Dimension | Molecular docking score (kcal/mol) to survivin cavity (PDB: 1F3H) |
|---|---|
| Target Compound Data | -9.0 kcal/mol |
| Comparator Or Baseline | LLP3: -10.8 kcal/mol; LLP9: -9.7 kcal/mol |
| Quantified Difference | LLP6 binding is 1.8 kcal/mol weaker than LLP3 and 0.7 kcal/mol weaker than LLP9 |
| Conditions | AutoDock Vina molecular docking against survivin X-ray structure 1F3H cavity site |
Why This Matters
This data provides a quantitative, structure-based rationale for selecting LLP6 when a less potent, or differentially binding, survivin modulator is required for mechanistic studies, as opposed to the more potent LLP3/LLP9 analogs.
- [1] Martínez, J. A., et al. On the discovery of a potential survivin inhibitor combining computational tools and cytotoxicity studies. Heliyon. 2019; 5(8): e02238. Table 1. View Source
